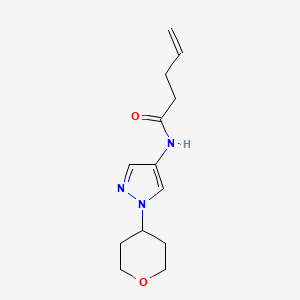

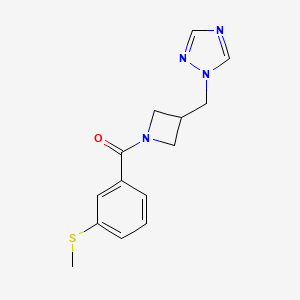

4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime (abbreviated as 4BSN-3DCBO) is an organosulfur compound that has been widely studied in recent years due to its unique properties. It has been found to have numerous applications in the scientific research field, ranging from catalysis to drug discovery. In

Wissenschaftliche Forschungsanwendungen

Photoacid Generators and Polymer Resists

Compounds similar to the one have been explored for their utility as photoacid generators in polymer resists. For example, the study by Plater et al. (2019) discusses the photochemical properties of bis-oxime and mono-oxime compounds, which undergo sulfonation reactions. These compounds, upon irradiation, release sulfonic acid, suggesting their potential use as photoacid generators in polymer resist formulations. This application is significant in the development of photolithography processes used in semiconductor manufacturing (Plater, Harrison, & Killah, 2019).

Oxidation Processes and Chemoselectivity

Loginova et al. (2011) researched the oxidation of polyfunctional sulfides, including those with structural similarities to the compound of interest, using chlorine dioxide. The study highlights the high chemoselectivity of the oxidation process, converting sulfides to sulfoxides. This finding is crucial for the synthesis of compounds with precise oxidative states, impacting their reactivity and potential applications in various chemical synthesis pathways (Loginova et al., 2011).

Synthetic Methodologies and Intermediate Compounds

The synthesis and application of oxime compounds as intermediates in organic synthesis have been a topic of interest. Aggarwal et al. (2006) developed a mild and efficient protocol for the oxidation of benzil-α-arylimino oximes, leading to the synthesis of quinoxaline-1-oxides. This study emphasizes the role of oxime derivatives as valuable intermediates for creating complex organic molecules, potentially including pharmaceuticals and organic materials (Aggarwal, Sumran, Saini, & Singh, 2006).

Conversion to Carbonyl Compounds

Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave conditions. This process underscores the versatility of oxime derivatives in organic synthesis, offering a neutral, mild, and eco-friendly approach to obtain aldehydes and ketones from oximes. Such conversions are fundamental in the synthesis of a wide range of organic compounds (Kim et al., 2010).

Base Catalysed Rearrangements

Arava et al. (2007) reported on the novel base-catalysed rearrangement of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives. This reaction pathway highlights the chemical flexibility of oxime compounds and their potential as intermediates in the synthesis of complex organic molecules, including those with pharmacological activities (Arava, Siripalli, Nadkarni, & Chinnapillai, 2007).

Eigenschaften

IUPAC Name |

(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(3,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O3S/c22-18-8-6-17(10-19(18)23)13-28-24-12-16-7-9-21(20(11-16)25(26)27)29-14-15-4-2-1-3-5-15/h1-12H,13-14H2/b24-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLRORKFCRCLKV-WYMPLXKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479049.png)

![Ethyl ([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B2479053.png)

![N-(2-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2479056.png)

![N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide](/img/structure/B2479060.png)

![1-(5-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2479063.png)

![4-Methyl-3-methylsulfonyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2479064.png)